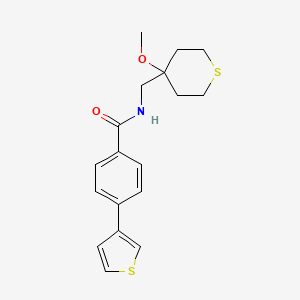

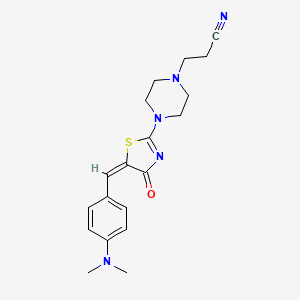

![molecular formula C18H18N8 B2975227 6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415620-63-0](/img/structure/B2975227.png)

6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to a class of compounds that have been synthesized as novel CDK2 targeting compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a common feature in a variety of bioactive compounds .Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Applications

- Anticancer Activity : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, such as HCT-116 and MCF-7. These compounds have shown promise as anticancer agents, with specific derivatives inhibiting 5-lipoxygenase, an enzyme associated with inflammation and cancer (Rahmouni et al., 2016).

Antimicrobial and Antioxidant Applications

- Antimicrobial and Antioxidant Properties : Pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activities, suggesting their potential for treating infections and oxidative stress-related conditions (Flefel et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition : Heterocyclic derivatives, including those with pyrazolopyrimidine structures, have been studied for their corrosion inhibition properties on C-steel surfaces in acidic environments. These compounds effectively reduce corrosion, indicating their potential for industrial applications in metal protection (Abdel Hameed et al., 2020).

Synthesis and Biological Evaluation

- Synthesis of Heterocycles : The synthesis of new series of pyrazolopyrimidine and pyrazolopyranopyrimidine derivatives has been explored for their antitumor and antimicrobial activities. These studies highlight the versatile synthetic routes to obtain compounds with significant biological activities, underscoring the chemical diversity and potential of pyrazolopyrimidine-based compounds in developing new therapeutic agents (Hafez & El-Gazzar, 2015).

Chemical Synthesis and Characterization

- Novel Synthetic Routes : Research into the synthesis of octahydropyrano[2,3-d]pyrimidine derivatives has demonstrated the feasibility of creating complex heterocycles through innovative synthetic methodologies. These studies contribute to the broader field of heterocyclic chemistry, providing insights into the construction of complex molecules for various applications (Zeng et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . It plays a significant role in controlling the cell cycle’s progression by regulating the G1 phase and the S phase transition .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in the proliferation of cancer cells . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound affects the CDK2/cyclin A2 pathway . CDK2, when combined with cyclin A2, regulates the cell cycle’s progression. By inhibiting CDK2, the compound disrupts this pathway, leading to a halt in the cell cycle and inducing apoptosis .

Result of Action

The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Direcciones Futuras

The compound has shown potential in cancer treatment, specifically as a CDK2 inhibitor . Future research could focus on further exploring its potential in this area, as well as investigating its other possible applications. It would also be beneficial to conduct more detailed studies on its synthesis, physical and chemical properties, and safety profile.

Análisis Bioquímico

Biochemical Properties

It is known that compounds with similar structures have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 6-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

In terms of cellular effects, compounds with similar structures have shown cytotoxic activities against various cell lines . Therefore, it is plausible that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its potential role as a CDK2 inhibitor , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8/c1-24-17-15(6-23-24)18(22-11-21-17)26-9-13-7-25(8-14(13)10-26)16-3-2-12(4-19)5-20-16/h2-3,5-6,11,13-14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGBYKRSKGEDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

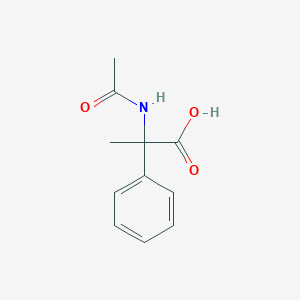

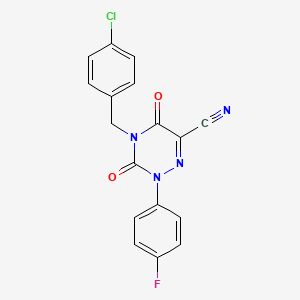

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B2975149.png)

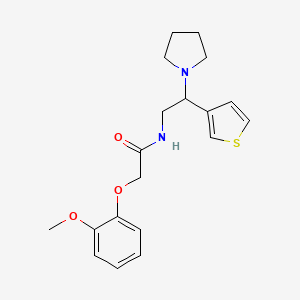

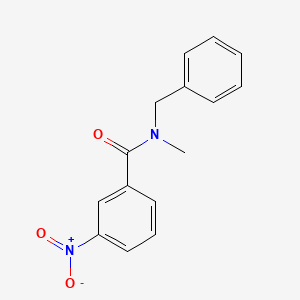

![2-cyclohexyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2975157.png)

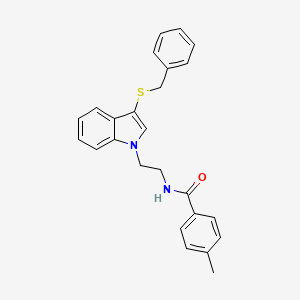

![2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2975162.png)

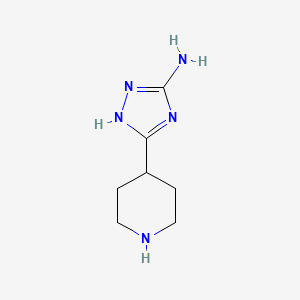

![2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B2975163.png)

![3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid](/img/structure/B2975164.png)

![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2975167.png)